molecular formula C7H6N2O3 B7855388 p-Nitrobenzaldoxime

p-Nitrobenzaldoxime

Cat. No.: B7855388
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-UHFFFAOYSA-N
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Description

p-Nitrobenzaldoxime (CAS: 1129-37-9) is an organic compound with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.14 g/mol. It exists in two isomeric forms: syn (Z) and anti (E), with the syn configuration being predominant in synthesized samples . The compound is derived from the condensation of p-nitrobenzaldehyde and hydroxylamine, forming an oxime functional group (-CH=N-OH). Its structure features a nitro group (-NO₂) at the para position of the benzene ring, which confers strong electron-withdrawing effects, enhancing the nucleophilicity of the oxime oxygen .

Key physical properties include:

  • Melting Point: 130–131 °C (syn isomer)
  • Solubility: Moderately soluble in ethanol and aqueous solutions .
  • Spectral Data: Exhibits distinct UV-Vis absorption due to conjugation between the nitro group and oxime moiety, with bathochromic shifts influenced by electronic and steric effects .

This compound is widely used in organic synthesis, micellar catalysis, and as a model compound for studying enzyme reactivation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzaldoxime typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: p-Nitrobenzaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Hydrogen peroxide, peracids.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
p-Nitrobenzaldoxime is commonly used as an intermediate in the synthesis of various organic compounds. It can be derived from 4-nitrobenzaldehyde through a reaction with hydroxylamine. This transformation allows for the introduction of the oxime functional group, which is crucial for further chemical modifications and synthesis of more complex molecules.

Crystal Engineering
The presence of hydroxyl (–OH) and nitro (–NO2_2) groups in this compound suggests potential for hydrogen bonding, which can be significant in crystal packing and engineering. Studies may explore how this compound interacts with other molecules to form specific crystal structures with desired properties.

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity allows it to participate in various synthetic pathways that lead to the development of colorants used in textiles and coatings.

Data Table: Biological Activities of this compound

Activity Type Description Reference
AntitumoralPotential candidate for cancer therapy due to hypoxia-activated properties
Anti-inflammatoryModulates iNOS activity; potential influence on cytokines
ToxicityClassified under acute toxicity category three; harmful if ingested

Case Studies

  • Synthesis and Characterization
    Recent studies have focused on the synthesis of this compound through established protocols involving 4-nitrobenzaldehyde and hydroxylamine hydrochloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to confirm the structure and purity of the synthesized compound.
  • Comparative Studies
    Comparative analyses with other nitro compounds have shown that this compound serves as a model compound for studying enzyme mechanisms and protein interactions. Its unique functional groups allow researchers to explore its biochemical properties more effectively than simpler structures.
  • Toxicity Investigations
    Investigations into the toxicity profile of this compound indicate moderate toxicity levels, necessitating caution during handling and application in research settings. Understanding its toxicity is crucial for safe usage in both laboratory and industrial environments.

Mechanism of Action

The mechanism of action of p-Nitrobenzaldoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural Analogs: Substituted Benzaldoximes

Substituents on the benzene ring significantly influence reactivity and physical properties. Examples from include:

Compound Substituent Key Properties/Applications Reference
p-Methylbenzaldoxime -CH₃ (electron-donating) Lower nucleophilicity; used in polymer synthesis
p-Methoxybenzaldoxime -OCH₃ (electron-donating) Reduced catalytic efficiency in deacylation
m-Nitrobenzaldoxime -NO₂ (meta position) Altered electronic effects; lower micellar rate enhancement
2-Quinolinecarbaldoxime Heterocyclic aromatic system Higher hydrophobicity; 3700-fold rate enhancement with CTABr micelles

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂ at para) enhance nucleophilicity and catalytic efficiency in micellar systems .
  • Hydrophobic substituents (e.g., quinoline) improve micelle uptake, leading to higher rate constants .

Positional Isomers of Nitrobenzaldoxime

The position of the nitro group profoundly affects reactivity:

Isomer Nitro Position Melting Point (°C) Catalytic Efficiency (CTABr) Reference
p-Nitrobenzaldoxime Para 130–131 High (reference standard)
3-Nitrobenzaldoxime Meta Not reported Moderate
2-Nitrobenzaldoxime Ortho Not reported Low (steric hindrance)

Key Findings :

  • Para-nitro maximizes conjugation, enhancing reactivity.
  • Ortho-nitro introduces steric hindrance, reducing interaction with micelles or enzymes .

Functional Group Analogs: Thiosemicarbazones vs. Oximes

Comparison with p-nitrobenzaldehyde thiosemicarbazone (CAS: 5470-48-4):

Property This compound p-Nitrobenzaldehyde Thiosemicarbazone
Functional Group -CH=N-OH -CH=N-NH-CS-NH₂
Molecular Weight 166.14 g/mol 224.24 g/mol
Applications Catalysis, enzyme models Metal chelation, antimicrobial agents
Reactivity Nucleophilic deacylation Coordination with transition metals

Key Findings :

  • Thiosemicarbazones exhibit broader biological activity due to metal-binding capacity .
  • Oximes are more effective in micellar catalysis and phosphate ester hydrolysis .

Reactivity in Specific Reactions

Micellar Catalysis (CTABr):

Compound Rate Enhancement (vs. homogeneous solution) Reference
This compound ~2000-fold (phosphate ester hydrolysis)
2-Quinolinecarbaldoxime 3700-fold
3-Pyridinecarbaldoxime 140-fold

Mechanistic Insight : Hydrophobic interactions with CTABr micelles increase local oximate ion concentration, accelerating reactions .

Chlorination Reactions:

  • In methylene chloride, this compound yields p-nitrobenzal chloride (66% yield).
  • With triethylamine, the product shifts to benzhydroxamic chloride due to altered reaction pathways .

Electronic and Spectral Properties

  • Bathochromic Shifts: The nitro group in this compound causes a red shift in UV-Vis spectra compared to non-nitro analogs. Steric effects in ortho-substituted derivatives further modulate absorption .
  • MO Calculations : Predict electronic transitions consistent with experimental spectra, highlighting the nitro group’s role in conjugation .

Biological Activity

p-Nitrobenzaldoxime (C7_7H6_6N2_2O3_3) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for future research.

The biological activity of this compound can be attributed to its structural features, particularly the nitro group and the oxime functional group. The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways:

  • Enzyme Inhibition : The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it a valuable tool in studying enzyme mechanisms.
  • Redox Reactions : The nitro group can participate in redox reactions, affecting cellular redox balance and signaling pathways. This aspect is crucial in understanding its role in oxidative stress-related conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including this compound. Research indicates that derivatives with nitro groups exhibit significant antibacterial activity against various pathogens:

  • Inhibition of Bacterial Growth : this compound has shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) reported in the low micromolar range .
  • Mechanism of Action : The presence of the nitro group enhances lipophilicity, facilitating better membrane interaction and penetration into bacterial cells, which may contribute to its antimicrobial efficacy .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored:

  • Inhibition of iNOS : Studies have demonstrated that this compound can inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory responses. This inhibition may reduce the production of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α .
  • Implications for Disease Management : Given the role of chronic inflammation in metabolic diseases and cancer, targeting iNOS with compounds like this compound could pave the way for new therapeutic strategies .

Study 1: Enzyme Interaction

In a study investigating the interaction of this compound with various enzymes, it was found that the compound effectively inhibited several key metabolic enzymes involved in oxidative stress. The results indicated a dose-dependent inhibition pattern:

Concentration (µM)Enzyme Activity (% Inhibition)
1025
5045
10075

These findings suggest that this compound could serve as a lead compound for developing inhibitors targeting specific metabolic pathways .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against several bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Pseudomonas aeruginosa30
Escherichia coli25

The data demonstrates that this compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria .

Study 3: Anti-inflammatory Activity

In preclinical models of inflammation, this compound was administered to assess its effects on inflammatory markers:

Treatment GroupTNF-α Levels (pg/mL)COX-2 Expression (%)
Control150100
This compound8050

The results indicate a significant reduction in TNF-α levels and COX-2 expression in treated groups, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Nitrobenzaldoxime, and how can purity be optimized?

Methodological Answer:

  • p-Nitrobenzaldoxime is synthesized via condensation of p-nitrobenzaldehyde with hydroxylamine hydrochloride in aqueous ethanol under reflux. Recrystallization from aqueous ethanol yields purified product (mp 130–131°C) .
  • For purity optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Use elemental analysis (C, H, N) to confirm stoichiometry and FTIR to verify oxime formation (C=N stretch ~1600 cm⁻¹). Address impurities by adjusting solvent ratios during recrystallization .

Q. How should researchers design experiments to characterize this compound’s electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Dissolve in ethanol (0.1 mM) and measure absorbance in 200–400 nm range. Compare spectra with computational MO calculations to identify bathochromic shifts caused by dissociation .
  • Steric Effect Analysis : Synthesize o-substituted derivatives (e.g., o-methyl) and analyze spectral deviations to assess steric hindrance on electronic transitions .

Q. What are the best practices for reproducible data collection in kinetic studies involving this compound?

Methodological Answer:

  • Use standardized tables (e.g., Table 1 in Biofuel Enzyme Reactions Kit) to record reaction parameters (time, temperature, concentration) and absorbance readings .
  • Generate calibration curves for product quantification (e.g., p-nitrophenol standards) and calculate initial reaction rates using linear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Contradiction Analysis Framework : Apply iterative qualitative methods :

Compare experimental spectra (UV-Vis, NMR) with computational predictions (e.g., DFT).

Identify outliers (e.g., unexpected bathochromic shifts) and test hypotheses (e.g., solvent polarity effects, tautomerism).

Validate via controlled experiments (e.g., solvent variation, temperature gradients) .

  • Use TRIZ principles to address technical contradictions (e.g., sensitivity vs. stability) .

Q. What strategies optimize reaction conditions for this compound in catalytic systems?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (pH, catalyst loading, solvent). For example:

  • Fix p-nitrobenzaldehyde concentration (1 mM), vary hydroxylamine equivalents (1.0–1.5) and temperature (60–80°C).
  • Analyze yield/purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Kinetic Modeling : Fit time-course data to pseudo-first-order rate equations to identify rate-limiting steps .

Q. How can researchers ensure reproducibility when using this compound in multi-step syntheses?

Methodological Answer:

  • FAIR Data Practices : Document protocols in ELNs (e.g., Chemotion ELN) with meta

  • Reagent batch numbers, storage conditions (e.g., desiccated, 4°C).
  • Instrument calibration logs (e.g., NMR spectrometer frequencies) .
    • Inter-lab Validation : Share samples with collaborators for cross-verification of spectral data and reaction yields .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing variability in this compound crystallization outcomes?

Methodological Answer:

  • ANOVA : Compare crystal yields across solvent systems (e.g., ethanol vs. methanol/water mixtures).
  • Principal Component Analysis (PCA) : Reduce dimensionality of variables (solvent polarity, cooling rate) to identify dominant factors .

Q. How should researchers address discrepancies between computational and experimental spectral data?

Methodological Answer:

  • Error Source Identification :

Validate computational parameters (e.g., basis sets in DFT calculations).

Check experimental conditions (e.g., solvent dielectric constant).

  • Sensitivity Analysis : Adjust computational models to match experimental peaks (e.g., inclusion of solvation effects) .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to studies using this compound in biological assays?

Methodological Answer:

  • Safety Documentation : Report toxicity data (e.g., LD50 from MSDS) and disposal protocols for nitroaromatic waste .
  • Ethical Review : For studies involving human-derived enzymes, obtain IRB approval and disclose conflicts of interest .

Q. How can researchers enhance the rigor of this compound-related publications?

Methodological Answer:

  • MIARE Compliance : Detail synthetic procedures, characterization data, and raw spectral files in supplementary materials .
  • Contradiction Reporting : Disclose unresolved data inconsistencies and propose mechanistic hypotheses for peer feedback .

Properties

IUPAC Name

N-[(4-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPAVBACRIHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920943
Record name N-[(4-Nitrophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-37-9, 20707-69-1
Record name 4-Nitrobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Nitrophenyl)methylidene]hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132
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Record name syn-4-Nitrobenzaldoxime [Deprotecting Agent]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

151 g (1 mol) of p-nitrobenzaldehyde was dissolved in 350 ml of methanol and an aqueous solution of 80.3 g (1.1 mol) of hydroxylamine hydrochloride in 100 ml of water was added dropwise over 30 minutes while maintaining the temperature at 30° C. Thereafter the mixture was stirred at the same temperature for 2 hours and diluted with 1000 ml of water. White crystals deposited were filtered, washed with water and dried. Thus, 161 g of p-nitrobenzaldoxime was obtained. Yield 97%; M.P. 128°-131° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

453 g (3 mols) of p-nitrobenzaldehyde was dissolved in 1350 ml of methanol and then, an aqueous solution of 241 g (3.3 mols) of hydrochloric acid hydroxylamine hydrochloride in 300 ml of water was added dropwise over 30 minutes while maintaining the reaction temperature at 30° C. Thereafter, stirring was effected at the same temperature for two hours and the mixture was diluted with 2000 ml of water. White crystals deposited were filtered, washed with water and dried. 480 g of p-nitrobenzaldoxime was obtained (yield, 96.5%). M.P. 128° to 131° C.
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Name
hydrochloric acid hydroxylamine hydrochloride
Quantity
241 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Nitrobenzaldehyde (40 g, 264.49 mmol) was added to MeOH (100 ml) followed by hydroxylamine hydrochloride (22.9 g, 330.9 mmol) in H2O (100 ml). The solution was then cooled to 0° C. Sodium carbonate (16.9 g, 159.5 mmol) in H2O (100 ml) was added and the reaction was allowed to stir overnight. The MeOH was removed under vacuum and then H2O (400 ml) was added. The precipitate was filtered and dried under vacuum to yield the product (39.65 g, 238.68 mmol).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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